molecular formula C6H12N2O3 B1314691 (S)-Methyl 2-(2-aminopropanamido)acetate CAS No. 51513-59-8

(S)-Methyl 2-(2-aminopropanamido)acetate

Cat. No.: B1314691
CAS No.: 51513-59-8
M. Wt: 160.17 g/mol
InChI Key: SEGPJFKYVJYBFH-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-(2-aminopropanamido)acetate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an ester functional group and an amide linkage, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-(2-aminopropanamido)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-aminopropanoic acid and methyl chloroacetate.

    Amidation Reaction: The (S)-2-aminopropanoic acid is reacted with methyl chloroacetate in the presence of a base such as triethylamine to form the desired amide linkage.

    Esterification: The resulting intermediate is then subjected to esterification conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of suitable solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl 2-(2-aminopropanamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(S)-Methyl 2-(2-aminopropanamido)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(2-aminopropanamido)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways: It may participate in metabolic pathways, affecting the synthesis or degradation of biomolecules.

Comparison with Similar Compounds

    (S)-2-Aminopropanoic acid: Shares the amino acid backbone but lacks the ester and amide functionalities.

    Methyl 2-(2-aminopropanamido)acetate: Similar structure but may differ in stereochemistry.

Uniqueness: (S)-Methyl 2-(2-aminopropanamido)acetate is unique due to its specific chiral configuration and combination of functional groups, making it a valuable intermediate in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3,7H2,1-2H3,(H,8,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGPJFKYVJYBFH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551686
Record name Methyl L-alanylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51513-59-8
Record name Methyl L-alanylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.